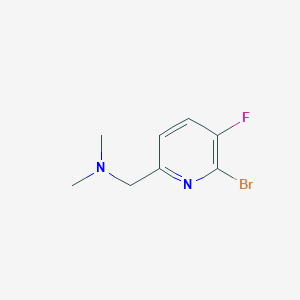

1-(6-Bromo-5-fluoropyridin-2-yl)-N,N-dimethylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-Bromo-5-fluoropyridin-2-yl)-N,N-dimethylmethanamine is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. This compound, in particular, features a bromine and fluorine atom attached to the pyridine ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of 1-(6-Bromo-5-fluoropyridin-2-yl)-N,N-dimethylmethanamine can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. This reaction typically involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under specific conditions to yield the desired pyridine derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures, typically around 100°C, for several hours to achieve good yields.

Chemical Reactions Analysis

1-(6-Bromo-5-fluoropyridin-2-yl)-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Bromo-5-fluoropyridin-2-yl)-N,N-dimethylmethanamine has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.

Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

Materials Science: The compound is used in the synthesis of advanced materials such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-5-fluoropyridin-2-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms in the pyridine ring enhances its ability to bind to biological targets such as enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(6-Bromo-5-fluoropyridin-2-yl)-N,N-dimethylmethanamine can be compared with other similar compounds such as:

2-Amino-5-fluoropyridine: This compound also features a fluorine atom on the pyridine ring but lacks the bromine atom and dimethylmethanamine group.

5-Bromo-2-methylpyridin-3-amine: This compound has a bromine atom on the pyridine ring but lacks the fluorine atom and dimethylmethanamine group.

The presence of both bromine and fluorine atoms in this compound imparts unique chemical properties that make it distinct from these similar compounds .

Biological Activity

1-(6-Bromo-5-fluoropyridin-2-yl)-N,N-dimethylmethanamine, with the CAS number 2748268-84-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings, including case studies and experimental data.

The molecular formula of this compound is C8H10BrFN2, with a molecular weight of approximately 233.08 g/mol. The structure features a pyridine ring substituted with bromine and fluorine atoms, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H10BrFN2 |

| Molecular Weight | 233.08 g/mol |

| CAS Number | 2748268-84-8 |

| SMILES | CN(C)Cc1c(F)c(Br)n1 |

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that halogenated pyridines can inhibit bacterial growth by interfering with cell wall synthesis or metabolic pathways.

- Anticancer Properties : Some derivatives have demonstrated the ability to induce apoptosis in cancer cells, possibly through the activation of caspases or inhibition of cell proliferation pathways.

- Neuropharmacological Effects : Compounds in this class may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Case Studies

- Antimicrobial Efficacy : A study conducted on related pyridine derivatives found that they exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 4 µg/mL, indicating strong antibacterial properties.

- Cancer Cell Line Studies : In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that certain analogs of this compound could reduce cell viability by over 50% at concentrations ranging from 10 to 50 µM. Mechanistic studies suggested that these compounds might activate p53 pathways leading to increased apoptosis.

- Neurotransmitter Modulation : Research involving animal models has shown that similar compounds can modulate dopamine and serotonin levels, potentially offering therapeutic benefits for conditions like depression and anxiety.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of various halogenated pyridine derivatives. The following table summarizes key findings from selected studies:

Properties

IUPAC Name |

1-(6-bromo-5-fluoropyridin-2-yl)-N,N-dimethylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrFN2/c1-12(2)5-6-3-4-7(10)8(9)11-6/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENQIINKRLHXHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC(=C(C=C1)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.